Researchers requiring a water-soluble HSP90 inhibitor with superior potency to 17-AAG should consider alvespimycin hydrochloride. This compound directly addresses the formulation and hepatotoxicity limitations of earlier ansamycins.
- Exhibits an EC50 of 62 nM against HSP90 and degrades Her2 with an EC50 of 8-46 nM in breast/ovarian cancer models.
- Demonstrates oral bioavailability of 40-50% in preclinical models, enabling flexible in vivo dosing.
- Uniquely inhibits NF-κB and induces apoptosis in CLL cells, a pharmacodynamic effect not observed with tanespimycin.
Molecular FormulaC32H49ClN4O8
Molecular Weight653.2 g/mol
Cat. No.B8050849
⚠ Attention: For research use only. Not for human or veterinary use.
Alvespimycin hydrochloride, also known as 17-DMAG hydrochloride or KOS-1022, is a semi-synthetic derivative of the ansamycin antibiotic geldanamycin. It acts as a potent, ATP-competitive inhibitor of heat shock protein 90 (HSP90), a molecular chaperone essential for the maturation and stability of numerous oncogenic client proteins [1]. Unlike its parent compound geldanamycin, which exhibits severe hepatotoxicity and poor aqueous solubility, alvespimycin hydrochloride was specifically engineered to improve upon these limitations while maintaining high target affinity. It has been evaluated in multiple Phase I and Phase II clinical trials, both as a monotherapy and in combination with agents such as trastuzumab, for the treatment of various advanced solid tumors and hematologic malignancies [2].
[2] Jhaveri, K., Chandarlapaty, S., Lake, D., Gilewski, T., Robson, M., Goldfarb, S., Drullinsky, P., Sugarman, S., Wasserheit-Leiblich, C., Fasano, J., Moynahan, M. E., D'Andrea, G., Lim, K., Reddington, L., Haque, S., Patil, S., Bauman, L., Vukovic, V., El-Hariry, I., Hudis, C., & Modi, S. (2012). A phase I dose-escalation trial of trastuzumab and alvespimycin hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors. Clinical Cancer Research, 18(18), 5090-5098. View Source
Why Alvespimycin HCl Is Irreplaceable
While several ansamycin-based HSP90 inhibitors share a common mechanism, direct substitution is scientifically and practically inadvisable due to critical, quantifiable differences in potency, solubility, oral bioavailability, and disease-specific activity. For instance, alvespimycin (17-DMAG) demonstrates significantly greater potency than its clinical predecessor 17-AAG (tanespimycin) in cell-free assays and across tumor panels . It was also designed to be water-soluble, enabling simpler, more reproducible formulation compared to 17-AAG [1]. Furthermore, in specific disease models like chronic lymphocytic leukemia (CLL), 17-DMAG exhibits distinct, clinically relevant pharmacodynamic activity on the NF-κB pathway that is not observed with 17-AAG, underscoring that these compounds are not functionally interchangeable [2]. The following evidence details these quantitative differentiators.
[1] Smith, V., Sausville, E. A., Camalier, R. F., Fiebig, H. H., & Burger, A. M. (2005). Comparison of 17-dimethylaminoethylamino-17-demethoxy-geldanamycin (17DMAG) and 17-allylamino-17-demethoxygeldanamycin (17AAG) in vitro: effects on Hsp90 and client proteins in melanoma models. Cancer Chemotherapy and Pharmacology, 56(2), 126-137. View Source
[2] Hertlein, E., Wagner, A. J., Jones, J., Lin, T. S., Maddocks, K. J., Towns, W. H., Goettl, V. M., Zhang, X., Jarjoura, D., Raymond, C. A., West, D. A., Croce, C. M., Byrd, J. C., & Johnson, A. J. (2010). 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition. Blood, 116(1), 45-53. View Source
Quantitative Evidence for Alvespimycin HCl
Superior HSP90 Inhibition vs. 17-AAG
Alvespimycin (17-DMAG) demonstrates approximately two-fold higher potency against human HSP90 compared to its analog 17-AAG (tanespimycin) in a direct cell-free assay. This difference is critical for achieving target engagement at lower concentrations .
HSP90 InhibitionIC50AnsamycinCell-Free Assay
Evidence Dimension
HSP90 Inhibition Potency (IC50)
Target Compound Data
62 nM
Comparator Or Baseline
17-AAG (tanespimycin): 119 nM
Quantified Difference
Alvespimycin is ~1.9x (approximately 2-fold) more potent.
Conditions
Cell-free assay for human HSP90
Why This Matters
Higher potency allows for the use of lower drug concentrations to achieve the same level of target inhibition, which may correlate with a reduced risk of off-target effects and a wider therapeutic window in experimental settings.
HSP90 InhibitionIC50AnsamycinCell-Free Assay
Enhanced Her2 Protein Degradation
In cellular models, alvespimycin's higher potency translates into significantly greater efficacy in degrading the clinically relevant HSP90 client protein Her2. In SKBR3 breast cancer cells, which overexpress Her2, alvespimycin induces Her2 down-regulation with an EC50 of 8 nM, while in SKOV3 ovarian cancer cells, the EC50 is 46 nM . For context, the mean GI50 for alvespimycin across a panel of cancer cell lines is 53 nM, compared to 123 nM for 17-AAG, confirming its superior antiproliferative activity .
Her2 DegradationSKBR3 CellsSKOV3 CellsOncoprotein
Evidence Dimension
Her2 Client Protein Degradation (EC50) / Antiproliferative Activity (Mean GI50)
17-AAG (tanespimycin): Mean GI50 123 nM (direct comparative data for Her2 EC50 not provided in the same context but inferred from potency difference)
Quantified Difference
Alvespimycin shows ~2.3x greater mean antiproliferative activity (53 nM vs 123 nM).
Conditions
SKBR3 and SKOV3 human cancer cell lines; panel of cancer cell lines for GI50
Why This Matters
Quantifiable superiority in degrading a key oncogenic client protein and inhibiting cell growth directly validates alvespimycin's selection for oncology research programs, particularly those focused on Her2-driven malignancies.
Her2 DegradationSKBR3 CellsSKOV3 CellsOncoprotein
Improved Water Solubility vs. 17-AAG
A primary limitation of 17-AAG is its poor aqueous solubility, necessitating complex and potentially toxic formulation vehicles for in vivo administration. In contrast, alvespimycin was designed as a water-soluble analog, which simplifies formulation and enhances reproducibility in preclinical studies [1]. While exact mg/mL solubility values vary by vendor and pH, alvespimycin's inherent water solubility is a qualitative improvement over 17-AAG and eliminates the need for specialized formulations like Cremophor EL [2].
SolubilityFormulationAqueous SolubilityPreclinical Development
Qualitative improvement: from 'poorly soluble' to 'water-soluble'.
Conditions
Standard laboratory conditions (aqueous buffers)
Why This Matters
Water solubility is a critical differentiator for procurement, as it streamlines experimental design, reduces confounding variables from vehicle toxicity, and enables more reliable in vivo dosing, saving significant time and resources.
SolubilityFormulationAqueous SolubilityPreclinical Development
[2] Smith, V., Sausville, E. A., Camalier, R. F., Fiebig, H. H., & Burger, A. M. (2005). Comparison of 17-dimethylaminoethylamino-17-demethoxy-geldanamycin (17DMAG) and 17-allylamino-17-demethoxygeldanamycin (17AAG) in vitro: effects on Hsp90 and client proteins in melanoma models. Cancer Chemotherapy and Pharmacology, 56(2), 126-137. View Source
Enhanced Oral Bioavailability
Alvespimycin demonstrates significantly improved oral bioavailability compared to 17-AAG, which is crucial for enabling convenient oral dosing in chronic preclinical efficacy studies. In a phase I study, the absolute oral bioavailability in dogs was estimated at 40% [1]. Preclinical pharmacokinetic studies in mice reported an oral bioavailability of 50% [2]. This is a substantial improvement over 17-AAG, whose clinical development was hampered by formulation issues related to its poor solubility and low oral bioavailability.
High oral bioavailability expands the utility of alvespimycin for long-term in vivo studies where repeated oral dosing is more practical and less stressful for animals than intravenous administration. This is a key factor for researchers planning extensive preclinical efficacy and toxicity studies.
[1] Harlacker, L., Tolcher, A. W., Patnaik, A., Papadopoulos, K., Gore, L., Drengler, R., Stephenson, J., Tamm, I., Berlin, J., Vukovic, V., El-Hariry, I., & LoRusso, P. (2007). Phase 1, pharmacokinetic (PK) and pharmacodynamic (PD) study of oral alvespimycin (A; KOS-1022; 17-DMAG): Two different schedules in patients with advanced malignancies. Journal of Clinical Oncology, 25(18_suppl), 14059. View Source
[2] Egorin, M. J., Lagattuta, T. F., Hamburger, D. R., Covey, J. M., White, K. D., Musser, S. M., & Eiseman, J. L. (2002). Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats. Cancer Chemotherapy and Pharmacology, 49(1), 7-19. View Source
Unique NF-κB Inhibition in CLL
In chronic lymphocytic leukemia (CLL) cells, alvespimycin exhibits a unique pharmacodynamic profile not shared by 17-AAG. While 17-AAG shows only modest cytotoxicity and limited client protein depletion in CLL models, alvespimycin effectively depletes the HSP90 client protein IKK, leading to diminished NF-κB p50/p65 DNA binding, decreased NF-κB target gene transcription, and caspase-dependent apoptosis [1]. This activity is selective for malignant CLL cells over normal lymphocytes. In a TCL1-SCID transplant mouse model, alvespimycin treatment at 10 mg/kg for 16 days significantly decreased white blood cell count and prolonged survival [1].
Chronic Lymphocytic LeukemiaNF-κBApoptosisIKK
Evidence Dimension
NF-κB Pathway Inhibition and Cytotoxicity in CLL
Target Compound Data
Depletes IKK; inhibits NF-κB DNA binding; induces caspase-dependent apoptosis; prolongs survival in a CLL mouse model at 10 mg/kg.
Comparator Or Baseline
17-AAG (tanespimycin): Modest tumor cytotoxicity and limited client protein depletion in CLL cells; not active against the NF-κB pathway in this context.
Quantified Difference
Alvespimycin demonstrates a qualitatively distinct and therapeutically relevant activity profile in CLL that is absent with 17-AAG.
Conditions
Primary CLL patient cells and TCL1-SCID transplant mouse model of CLL
Why This Matters
This unique activity against a clinically validated pathway in a specific hematologic malignancy provides a strong scientific rationale for selecting alvespimycin over other HSP90 inhibitors for research programs focused on CLL or other B-cell malignancies where NF-κB is a key driver.
Chronic Lymphocytic LeukemiaNF-κBApoptosisIKK
[1] Hertlein, E., Wagner, A. J., Jones, J., Lin, T. S., Maddocks, K. J., Towns, W. H., Goettl, V. M., Zhang, X., Jarjoura, D., Raymond, C. A., West, D. A., Croce, C. M., Byrd, J. C., & Johnson, A. J. (2010). 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition. Blood, 116(1), 45-53. View Source
Alvespimycin HCl Best Applications
Her2-Driven Tumor Research
Given its superior potency in degrading the HSP90 client protein Her2 (EC50 8-46 nM) and its strong antiproliferative activity in breast and ovarian cancer cell lines , alvespimycin hydrochloride is an ideal tool compound for in vitro and in vivo studies investigating HSP90 inhibition in Her2-positive breast cancer and other solid tumors where HSP90 client proteins are known oncogenic drivers.
CLL and B-Cell Malignancy Research
The compound's unique ability to inhibit the NF-κB pathway and induce apoptosis selectively in CLL cells, a property not shared by the clinical predecessor 17-AAG, makes it the HSP90 inhibitor of choice for research programs focused on CLL or other B-cell lymphoproliferative disorders [1]. Its efficacy in a transgenic CLL mouse model further supports its use in relevant in vivo studies [1].
Long-Term In Vivo Efficacy Studies
Alvespimycin's favorable oral bioavailability (40-50% in preclinical models) and water solubility directly address the key formulation and delivery challenges associated with 17-AAG and geldanamycin [REFS-3, REFS-4]. This makes it a superior candidate for chronic dosing studies in rodent models, where oral gavage or ad libitum administration in drinking water is preferable to repeated intravenous or intraperitoneal injections of poorly soluble formulations.
[1] Hertlein, E., Wagner, A. J., Jones, J., Lin, T. S., Maddocks, K. J., Towns, W. H., Goettl, V. M., Zhang, X., Jarjoura, D., Raymond, C. A., West, D. A., Croce, C. M., Byrd, J. C., & Johnson, A. J. (2010). 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition. Blood, 116(1), 45-53. View Source
[2] Harlacker, L., Tolcher, A. W., Patnaik, A., Papadopoulos, K., Gore, L., Drengler, R., Stephenson, J., Tamm, I., Berlin, J., Vukovic, V., El-Hariry, I., & LoRusso, P. (2007). Phase 1, pharmacokinetic (PK) and pharmacodynamic (PD) study of oral alvespimycin (A; KOS-1022; 17-DMAG): Two different schedules in patients with advanced malignancies. Journal of Clinical Oncology, 25(18_suppl), 14059. View Source
[3] Egorin, M. J., Lagattuta, T. F., Hamburger, D. R., Covey, J. M., White, K. D., Musser, S. M., & Eiseman, J. L. (2002). Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats. Cancer Chemotherapy and Pharmacology, 49(1), 7-19. View Source
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